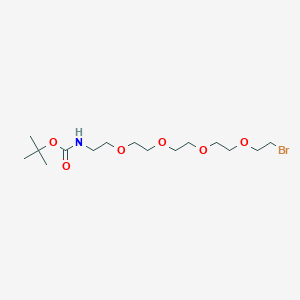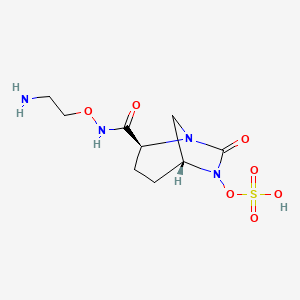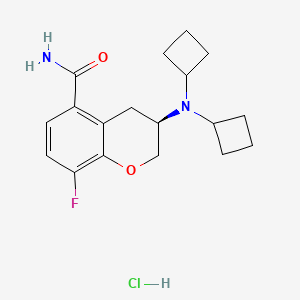
N-Boc-PEG4-bromide
説明
N-Boc-PEG4-bromide is a PEG derivative containing a bromide group and Boc-protected amino group . It is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
N-Boc-PEG4-bromide is a PEG derivative containing a bromide group and Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The IUPAC name of N-Boc-PEG4-bromide is tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate . The InChI code is 1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) .Chemical Reactions Analysis
The bromide (Br) in N-Boc-PEG4-bromide is a very good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
N-Boc-PEG4-bromide has a molecular weight of 400.3 g/mol . It appears as a liquid and is colorless to light yellow .科学的研究の応用
Drug Delivery Systems
N-Boc-PEG4-bromide: is commonly used in the development of drug delivery systems due to its hydrophilic PEG spacer which increases solubility in aqueous media . The presence of a bromide group makes it a suitable candidate for nucleophilic substitution reactions, allowing for the attachment of various drug molecules. This compound can be used to create prodrugs that release the active pharmaceutical ingredient upon entering the target site.
Surface Modification
The compound’s ability to form a free amine after deprotection of the Boc group under mild acidic conditions is valuable for surface modification . It can be used to attach biomolecules to surfaces, such as in the creation of biosensors or medical devices, enhancing their biocompatibility and reducing nonspecific binding.
Molecular Probes
In the field of bioconjugation, N-Boc-PEG4-bromide serves as a linker to attach fluorescent dyes or other probes to biomolecules . This application is crucial for studying molecular interactions and tracking the location of molecules within cells.
Polymer Chemistry
This compound is instrumental in polymer chemistry for synthesizing block copolymers . The bromide group can initiate polymerization reactions, leading to the formation of polymers with specific block structures that have applications in nanotechnology and materials science.
Peptide Synthesis
N-Boc-PEG4-bromide: is used in peptide synthesis as a spacer molecule . It helps in the synthesis of peptides with improved pharmacokinetic properties by increasing their solubility and stability in biological fluids.
Signal Transduction Studies
Due to its good water solubility and biocompatibility, N-Boc-PEG4-bromide can be used to study molecular interactions and signal transduction processes within biological systems . It can act as a connector to bring together different molecular fragments, building more complex molecular structures necessary for these studies.
Synthetic Chemistry
In synthetic chemistry, N-Boc-PEG4-bromide acts as a versatile intermediate . It can participate in various chemical reactions to synthesize compounds with specific functions, such as targeted therapeutic agents or diagnostic tools.
Nanoparticle Conjugation
The compound is also used for conjugating therapeutic agents to nanoparticles . This application is particularly relevant in the creation of targeted cancer therapies, where the nanoparticle-drug conjugates can selectively accumulate in tumor tissues.
作用機序
Target of Action
N-Boc-PEG4-bromide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are E3 ubiquitin ligases in the case of PROTACs and specific antigens in the case of ADCs .
Mode of Action
In the context of PROTACs, N-Boc-PEG4-bromide serves as a linker connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, N-Boc-PEG4-bromide acts as a cleavable linker that connects an antibody to a cytotoxic drug .
Biochemical Pathways
The biochemical pathways affected by N-Boc-PEG4-bromide are primarily related to protein degradation. In PROTACs, the compound enables the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . In ADCs, the compound allows the selective delivery of cytotoxic drugs to cells expressing the antigen recognized by the antibody .
Pharmacokinetics
The pharmacokinetics of N-Boc-PEG4-bromide would largely depend on the specific PROTAC or ADC in which it is incorporated. The hydrophilic polyethylene glycol (peg) spacer in n-boc-peg4-bromide is known to increase solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The result of N-Boc-PEG4-bromide’s action is the selective degradation of target proteins in the case of PROTACs , or the targeted delivery of cytotoxic drugs in the case of ADCs . This can lead to the modulation of cellular processes or the selective killing of certain cells, respectively.
Action Environment
The action of N-Boc-PEG4-bromide can be influenced by various environmental factors. For instance, the pH of the environment could affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other biomolecules.
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVSWOWVSWAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















